4-Methyl-2-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxylic acid
Overview
Description
Pyridine derivatives are a common structural motif in natural products and have found applications in diverse fields, from functional materials (photovoltaics, ligands, dyes), to agrochemistry and medicinal chemistry . The pyridine core ranks second out of the most used heterocycles in medicinal compounds .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be determined by 1H NMR spectroscopy and single-crystal X-ray analysis . The N-methylation of the nitrogen atom(s) at the perimidine moiety results in a significant increase of the interplane angle between the pyridin-2-yl ring and the perimidine system .Chemical Reactions Analysis
The challenging coupling of 2-pyridine nucleophiles with (hetero)aryl electrophiles has been a topic of interest in the field of chemistry . This encompasses traditional cross-coupling processes, modifications to the Suzuki–Miyaura coupling, as well as alternative nucleophilic reagents and recent developments in C−H activation .Physical And Chemical Properties Analysis
The physical and chemical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold . For example, vitamin B3, also known as nicotinic acid and with multiple biological activities, contains the carboxylic acid moiety at the C-3 position of the pyridine .Scientific Research Applications
Application 1: Anti-Fibrosis Activity
- Scientific Field : Medicinal Chemistry
- Summary of the Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). These compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
- Methods of Application or Experimental Procedures : The compounds were synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). The study of anti-fibrosis activity was evaluated by Picro-Sirius red staining, hydroxyproline assay, and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .
- Results or Outcomes : Compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Application 2: c-Met Inhibitors
- Scientific Field : Medicinal Chemistry
- Summary of the Application : N-(3-hydroxyphenyl)-4-methyl-2-phenylthiazole-5-carboxamide has two distinct structural features of c-Met inhibitors .
- Methods of Application or Experimental Procedures : A rapid and high yield synthetic route for the target compound was established. The target compound was optimized by reduction and nucleophilic substitution reaction with 2-nitropyridine as raw material .
- Results or Outcomes : The final structure of the compound was determined by 1 HNMR spectrum. The synthesis method of the target compound was optimized in the selection of temperature and the use of solvent .
Application 3: Synthesis of Heterocyclic Compounds
- Scientific Field : Organic Chemistry
- Summary of the Application : The pyrimidine moiety, which is similar to the structure of “4-Methyl-2-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxylic acid”, has been employed in the design of privileged structures in medicinal chemistry . It has been used in the synthesis of novel heterocyclic compounds with potential biological activities .
- Methods of Application or Experimental Procedures : The synthesis involves the reaction of anilines using malonic acid equivalents . Other methods include the reaction of anthranilic acid derivatives or alternatively by methods involving hydrolysis of 4-amino-2-quinolones or 2-amino-4-hydroxyquinolines .
- Results or Outcomes : The synthesis resulted in a library of novel heterocyclic compounds with potential biological activities .
Application 4: Anti-Fibrotic Drugs
- Scientific Field : Medicinal Chemistry
- Summary of the Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Some of these compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
- Methods of Application or Experimental Procedures : The compounds were synthesized and their biological activities were evaluated by Picro-Sirius red staining, hydroxyproline assay and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .
- Results or Outcomes : Compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Application 5: Protodeboronation of Pinacol Boronic Esters
- Scientific Field : Organic Chemistry
- Summary of the Application : Pinacol boronic esters are highly valuable building blocks in organic synthesis. In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed .
- Methods of Application or Experimental Procedures : The study reports catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
- Results or Outcomes : Paired with a Matteson–CH2–homologation, the protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
Application 6: Synthesis of Coumarin Heterocycles
- Scientific Field : Medicinal Chemistry
- Summary of the Application : The pyrimidine moiety has been considered as a privileged structure in medicinal chemistry . The compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities .
- Methods of Application or Experimental Procedures : An efficient method was reported for the synthesis of coumarin–triazole derivatives via the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50 °C and then reaction with various sodium azides .
- Results or Outcomes : Most of the synthesized compounds exhibited anti-biological properties .
Future Directions
properties
IUPAC Name |
4-methyl-2-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-7-10(11(14)15)16-9(13-7)6-8-4-2-3-5-12-8/h2-5H,6H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYWDWYKNJLVOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CC2=CC=CC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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